2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound belongs to the thieno[3,4-b][1,4]dioxine family and features a carboxamide functional group, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid with ammonia or an amine derivative under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled environments to maintain the desired reaction conditions and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is utilized in the development of new materials and chemical products, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The carboxamide group plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carboxylic acid: This compound lacks the amide group, resulting in different chemical properties and reactivity.
2H,3H-Thieno[3,4-b][1,4]dioxine-5-carbonitrile: This compound features a nitrile group instead of the carboxamide group, leading to distinct biological activities and applications.
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-7(9)6-5-4(3-12-6)10-1-2-11-5/h3H,1-2H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFQVLLKRHKKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC=C2O1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.